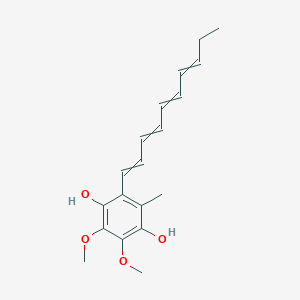
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes a deca-tetraene chain and a dimethoxy-methylbenzene diol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the deca-tetraene chain and the dimethoxy-methylbenzene diol core. The deca-tetraene chain can be synthesized through a series of Wittig reactions, while the dimethoxy-methylbenzene diol core can be prepared via methylation and hydroxylation reactions. The final step involves coupling these two components under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxybenzene-1,4-diol
- 2-(Deca-1,3,5,7-tetraen-1-YL)-3-methylbenzene-1,4-diol
Uniqueness
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
560108-21-6 |
|---|---|
Fórmula molecular |
C19H24O4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-deca-1,3,5,7-tetraenyl-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H24O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h6-13,20-21H,5H2,1-4H3 |
Clave InChI |
OFRZYZCQENGUDB-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CC=CC=CC1=C(C(=C(C(=C1O)OC)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
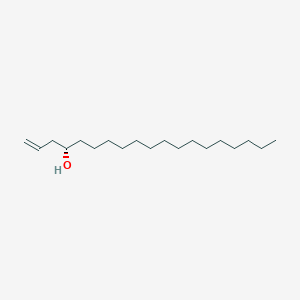
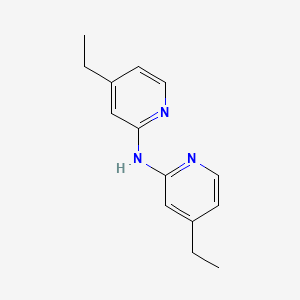
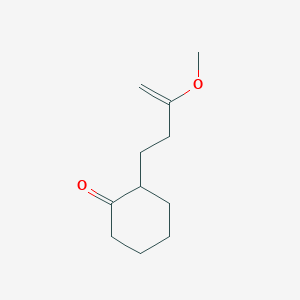
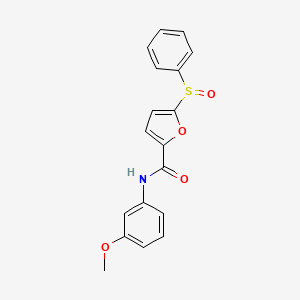
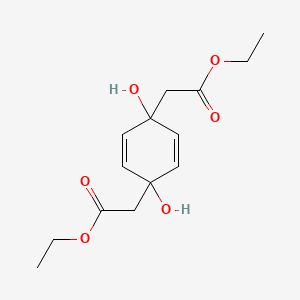
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)

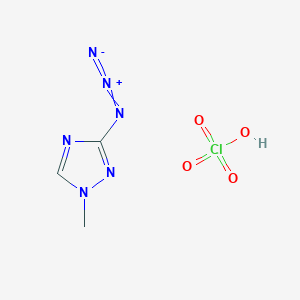
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
